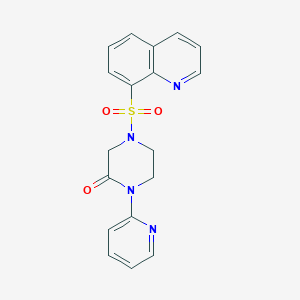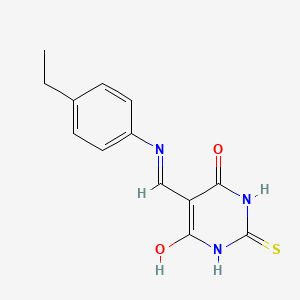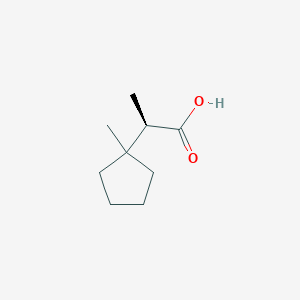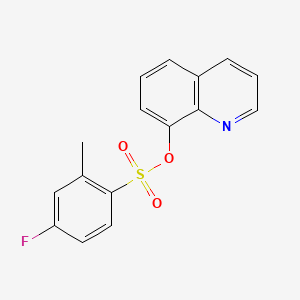
Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate, often involves cycloaddition reactions or metal-catalyzed coupling processes . A search in the Reaxys database showed three different synthetic approaches to prepare quinolin-8-yl 4-chlorobenzoate, with up to 84% yield using solvents such as dichloromethane, N, N-dimethylformamide, and toluene, and bases such as potassium carbonate and triethylamine .Molecular Structure Analysis
The structure of quinolin-8-yl 4-chlorobenzoate was fully characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives often involve condensation of arylamine with b-ketoester or b-diketone by a further cyclodehydration reaction .Aplicaciones Científicas De Investigación
Multifunctional Drug Candidate
A study by Li et al. (2014) reported the synthesis of a class of tetracyclic butyrophenones, leading to the discovery of a multifunctional drug candidate with potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. This compound, described as 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8-yl)-1-(4-fluorophenyl)-butan-1-one 4-methylbenzenesulfonate (ITI-007), shows potential for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Antimicrobial and Antifungal Activity
Faldu et al. (2014) synthesized 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols and found these compounds to exhibit significant in vitro antimicrobial and antifungal activity, potentially useful as potent therapeutic agents (Faldu et al., 2014).
Nonlinear Optical Response
Lee et al. (2018) investigated nonlinear optical ionic quinolinium crystals, noting that specific quinolinium crystals with halogen substituents exhibit optimal molecular ordering for enhancing the nonlinear optical response. This discovery is significant for applications in optical-to-THz conversion (Lee et al., 2018).
Tubulin Polymerization Inhibitors
Srikanth et al. (2016) designed several 2-anilino-3-aroylquinolines that inhibited tubulin polymerization and demonstrated significant antiproliferative activity against various human cancer cell lines, suggesting their potential as cancer therapeutic agents (Srikanth et al., 2016).
Synthesis and Antitubercular Evaluation
Kantevari et al. (2011) synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, displaying potent antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in tuberculosis treatment (Kantevari et al., 2011).
Anticancer Activity
Wang et al. (2009) studied four novel synthetic makaluvamine analogues, including one named 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), for their in vitro and in vivo anticancer activities. FBA-TPQ showed significant potential as a therapeutic agent for breast cancer (Wang et al., 2009).
Direcciones Futuras
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The future directions for quinoline derivatives could involve synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S/c1-11-10-13(17)7-8-15(11)22(19,20)21-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJAASSIQGXHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)
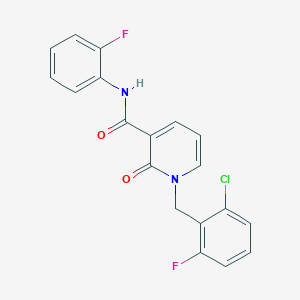

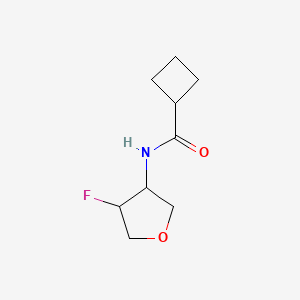


![6-(tert-butyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2478901.png)
![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)
